
N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by a pyrimidine ring substituted with a benzamide group, a methyl group, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Substitution Reactions: The methyl and isopropyl groups are introduced through substitution reactions using suitable alkylating agents.
Benzamide Formation: The benzamide group is attached to the pyrimidine ring through an amide coupling reaction, often using reagents such as diethylphosphorocyanidate (DEPC) as a peptide coupling agent.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in viral replication or cancer cell proliferation.
Modulating Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide can be compared with other pyrimidine derivatives, such as:
Pemetrexed: A well-known anticancer drug with a similar pyrimidine structure but different functional groups.
Ribavirin: An antiviral drug with a similar pyrimidine ring but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H17N3O2 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H17N3O2/c1-9(2)13-16-10(3)12(15(20)18-13)17-14(19)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,17,19)(H,16,18,20) |
Clé InChI |
JOPDKALAVPNJNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)C(C)C)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


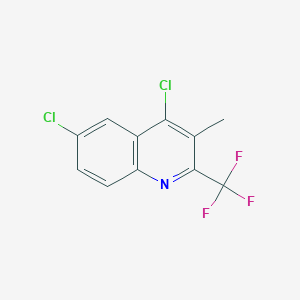
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
![5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13879273.png)
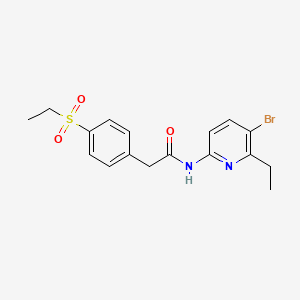
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)


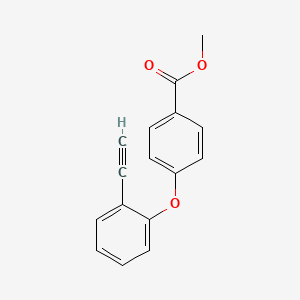
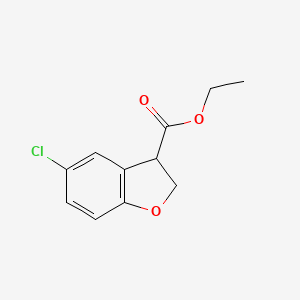
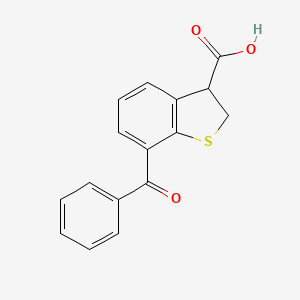

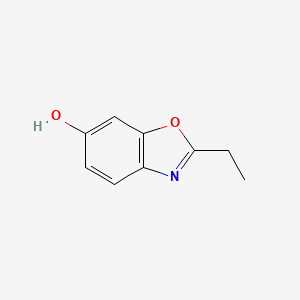
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)
